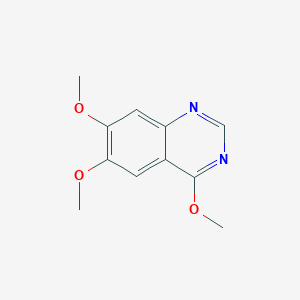
4,6,7-Trimethoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,7-Trimethoxyquinazoline is a nitrogen-containing heterocyclic compound with a quinazoline core structure. This compound is characterized by three methoxy groups attached to the 4th, 6th, and 7th positions of the quinazoline ring. Quinazoline derivatives are known for their diverse pharmacological activities, including anti-tumor, anti-microbial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trimethoxyquinazoline typically involves the following steps:
Nitration: Starting with 3,4,5-trimethoxybenzaldehyde, nitration is carried out to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyclization: The amine group undergoes cyclization with formamide to form the quinazoline ring.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time during the nitration, reduction, and cyclization steps .
Análisis De Reacciones Químicas
Types of Reactions: 4,6,7-Trimethoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Quinazoline quinones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or aminated quinazoline derivatives.
Aplicaciones Científicas De Investigación
4,6,7-Trimethoxyquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tumor and anti-microbial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6,7-Trimethoxyquinazoline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can inhibit specific enzymes or receptors involved in cell proliferation and survival.
Pathways: It may induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways.
Comparación Con Compuestos Similares
4,6,7-Trimethoxyquinazoline can be compared with other similar compounds, such as:
2,4-Dichloro-6,7-dimethoxyquinazoline: Known for its anti-tumor activity.
4-Chloro-6,7-dimethoxyquinazoline: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness: The presence of three methoxy groups in this compound makes it unique, as it can undergo specific chemical reactions that other quinazoline derivatives may not. This structural feature also contributes to its distinct pharmacological properties .
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
4,6,7-trimethoxyquinazoline |
InChI |
InChI=1S/C11H12N2O3/c1-14-9-4-7-8(5-10(9)15-2)12-6-13-11(7)16-3/h4-6H,1-3H3 |
Clave InChI |
ZRYWDTDJBHKYNL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC=N2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


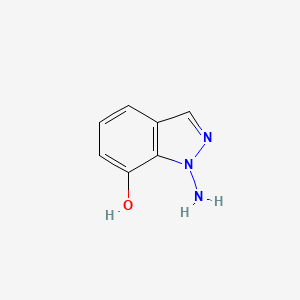
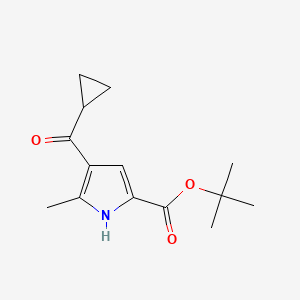
![cis-tert-Butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B15249638.png)
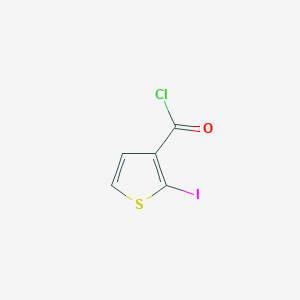

![9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-](/img/structure/B15249652.png)
![Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-](/img/structure/B15249653.png)
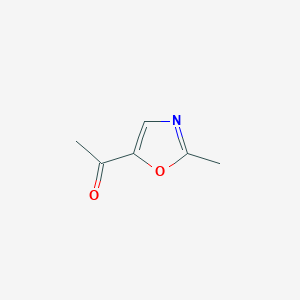
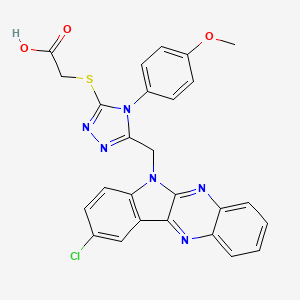

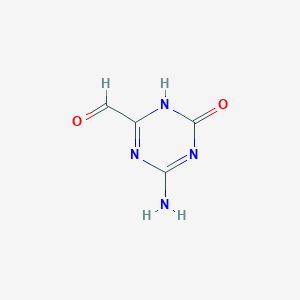
![tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate](/img/structure/B15249699.png)
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)

